molecular formula C7H4F3NO B046744 2-(Trifluoromethyl)nicotinaldehyde CAS No. 116308-35-1

2-(Trifluoromethyl)nicotinaldehyde

Cat. No. B046744
M. Wt: 175.11 g/mol
InChI Key: COMFXXABDQGVSV-UHFFFAOYSA-N
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Patent
US09150568B2

Procedure details

MnO2 (6.10 g, 70.6 mmol) was added portionwise to a solution of the above (2-(trifluoromethyl)pyridin-3-yl)methanol (I-29A) (2.5 g, 14.1 mmol) in dry dichloromethane (300 mL), and the resulting suspension was heated to 50° C. for 72 hours. After this time the mixture was filtered through Celite® and the filtrate concentrate in vacuo to afford a brown oil. This crude oil was purified by silica gel chromatography using a gradient of 0-30% ethyl acetate-hexane to furnish 2-(trifluoromethyl)nicotinaldehyde (I-29B) as clear oil. 1H-NMR (400 MHz, CDCl3) δ 10.4 (m, 1H), 8.89 (dd, J=4.8 and 1.2 Hz, 1H), 8.45 (dd, J=8.0, and 1.6 Hz, 1H), 7.70 (dd, J=8.0 and 4.8 Hz, 1H). MS m/z 176.0 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[C:8]([CH2:9][OH:10])=[CH:7][CH:6]=[CH:5][N:4]=1>ClCCl.O=[Mn]=O>[F:11][C:2]([F:1])([F:12])[C:3]1[N:4]=[CH:5][CH:6]=[CH:7][C:8]=1[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC(C1=NC=CC=C1CO)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
6.1 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time the mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
This crude oil was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=O)C=CC=N1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.